4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a benzoyl chloride moiety. Its IUPAC name is 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride, and it has a molecular formula of with a molecular weight of 274.63 g/mol. The compound is identified by the CAS number 220461-85-8 and is categorized under aromatic heterocycles and fluorinated intermediates .
The synthesis of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride typically involves the following steps:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. Common solvents used include dichloromethane or dimethylformamide, and catalysts may be employed to enhance reaction rates.
The molecular structure of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride features:
The compound's structure can be represented in SMILES notation as FC(F)(F)C1=NN(C=C1)C1=CC=C(C=C1)C(Cl)=O
.
The InChI key for this compound is QLSUAELOZKXNPF-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure in databases.
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride can participate in several chemical reactions:
The reactivity can be attributed to the electron-withdrawing nature of the trifluoromethyl group, which enhances electrophilicity at the benzoyl position, making it more susceptible to nucleophilic attack.
The mechanism of action for 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride typically involves:
Studies have shown that compounds with similar structures are investigated for their potential biological activities, including enzyme inhibition and receptor binding, particularly in medicinal chemistry contexts .
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride has several applications in scientific research:
This compound represents significant interest due to its unique structural properties and potential applications across various scientific fields.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4